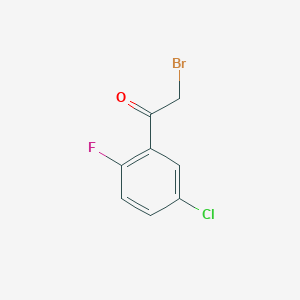

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

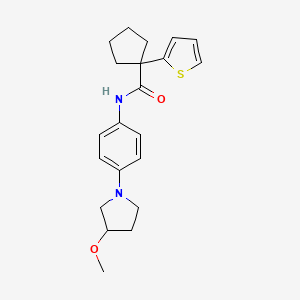

“2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone” is a chemical compound with the CAS Number: 725743-40-8 . It has a molecular weight of 251.48 . The IUPAC name for this compound is 2-bromo-1-(5-chloro-2-fluorophenyl)ethan-1-one .

Synthesis Analysis

The synthesis of similar compounds involves the use of chloro-2-fluorobenzoic acid as a raw material, which is converted into the desired product by a bromination reaction under the effect of nitric acid and Silver Nitrate .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5BrClFO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is stored at refrigerated temperatures .Scientific Research Applications

Facile Synthesis of Enantiomerically Pure Compounds

A study demonstrates a facile 7-step procedure for synthesizing enantiomerically pure diarylethanes, starting from similar compounds, highlighting the importance of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone-like structures in synthesizing optically pure compounds with high enantiomeric purities. This procedure is characterized by its inexpensiveness, scalability, and ability to produce individual enantiomers with unambiguously determined absolute configurations (Zhang et al., 2014).

Molecular Structure and Analysis

Another study focuses on the optimized molecular structure, vibrational frequencies, and vibrational assignments of a compound structurally similar to this compound, using computational methods. This research is crucial for understanding the molecular characteristics that contribute to the compound's potential as an anti-neoplastic agent through molecular docking studies, suggesting inhibitory activity against specific targets (Mary et al., 2015).

Halogenation of α, β-Unsaturated Carbonyl Compounds

Research into the convenient halogenation of α, β-unsaturated carbonyl compounds using OXONE® and hydrohalic acid demonstrates the utility of halogenated compounds like this compound in synthesizing α-bromo- or α-chloro-α,β-unsaturated carbonyl compounds. These compounds were prepared with moderate to good yields, highlighting a broader application in synthetic organic chemistry (Kim & Park, 2004).

Synthesis of Chalcone Analogues

A synthetic protocol demonstrates the electron-transfer chain reaction between nitropropane anion and α-bromoketones, leading to the formation of α,β-unsaturated ketones via a S(RN)1 mechanism. This method, which can synthesize a wide variety of chalcone analogues, showcases the potential application of this compound derivatives in creating compounds with possible pharmacological activities (Curti, Gellis, & Vanelle, 2007).

Process Development in Pharmacology

A detailed study on the process development of Voriconazole, a novel broad-spectrum triazole antifungal agent, involves the use of compounds structurally similar to this compound. The study focuses on optimizing the relative stereochemistry during synthesis, demonstrating the compound's role in developing pharmacologically active agents (Butters et al., 2001).

Future Directions

The future directions for “2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone” and similar compounds are promising. For instance, the s-trans preference of the 2′-fluoro-substituted acetophenone derivatives may be utilized in drug design . This opens up new possibilities for the development of novel therapeutic agents.

Properties

IUPAC Name |

2-bromo-1-(5-chloro-2-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHKWCFGQAYBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide](/img/structure/B2890436.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2890438.png)

![Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2890439.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B2890446.png)